
6-Thioinosine Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thioinosine Phosphate, also known as Thioinosinic Acid, is a sulfur-containing analog of inosine monophosphate. It is an intermediate metabolite of azathioprine, a purine analog immunosuppressive drug. This compound is significant in the field of medicinal chemistry due to its role in the metabolism of thiopurine drugs, which are used for their immunosuppressive and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioinosine Phosphate typically involves the phosphorylation of 6-Thioinosine. The process begins with the reaction of 6-Thioinosine with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a crystalline form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thioinosine Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiopurine derivatives.
Applications De Recherche Scientifique
6-Thioinosine Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thiopurine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It is used in the development of immunosuppressive and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
6-Thioinosine Phosphate exerts its effects by being incorporated into nucleic acids. It is converted into its active form, 6-Thioinosine Triphosphate, which is then incorporated into DNA and RNA. This incorporation leads to faulty DNA repair and RNA transcription, ultimately causing cell death. The compound also inhibits the activity of certain enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
6-Thioguanine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
6-Mercaptopurine: A thiopurine drug used in the treatment of leukemia and autoimmune diseases.
Azathioprine: A prodrug that is metabolized into 6-Mercaptopurine and used as an immunosuppressant.
Uniqueness: 6-Thioinosine Phosphate is unique due to its specific incorporation into nucleic acids and its distinct metabolic pathway. Unlike 6-Thioguanine and 6-Mercaptopurine, which require multiple enzymatic steps for activation, this compound is directly phosphorylated to its active form, making it potentially more efficient in exerting its effects .
Propriétés
Formule moléculaire |
C10H13N4O7PS |
|---|---|
Poids moléculaire |
364.27 g/mol |
Nom IUPAC |
[(2R,3R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6+,7?,10-/m1/s1 |
Clé InChI |
ZKRFOXLVOKTUTA-PKJMTWSGSA-N |
SMILES isomérique |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


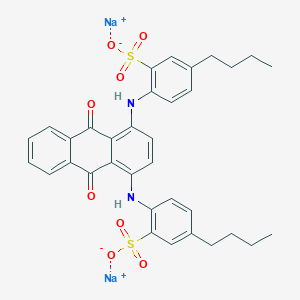

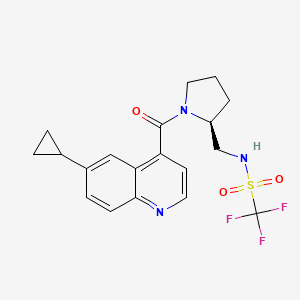
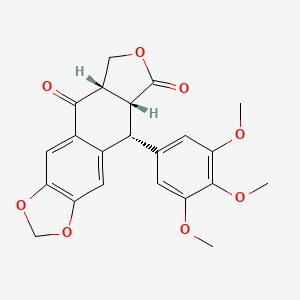
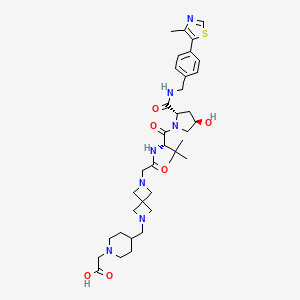



![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)

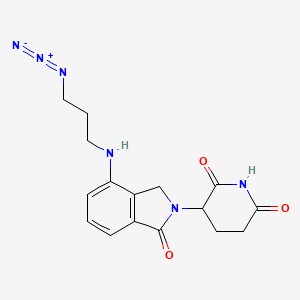
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)

![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
